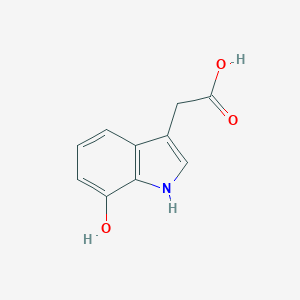

2-(7-hydroxy-1H-indol-3-yl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

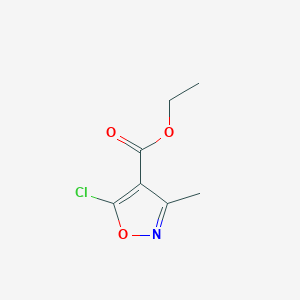

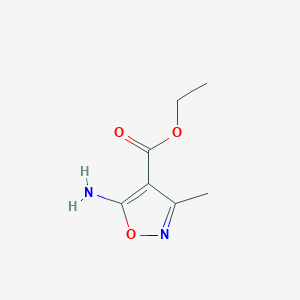

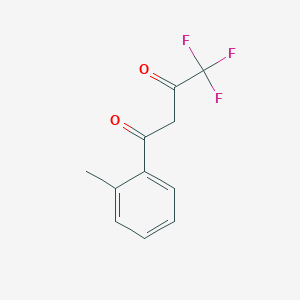

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in various growth and developmental processes. The compound is characterized by the presence of a hydroxy group at the 7th position of the indole ring and an acetic acid moiety attached to the nitrogen of the indole. This structure is similar to the naturally occurring IAA, but with an additional hydroxy group which may affect its biological activity and metabolism .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of 7-hydroxy-2-oxoindolin-3-ylacetic acid, which shares a similar indole-based structure, involves a base-induced condensation reaction between oxalate esters and 7-benzyloxyindolin-2-one . This method has been used to prepare isotopically labeled analogs for metabolic studies. Although the exact synthesis of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid is not detailed in the provided papers, the methodologies for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid would be expected to feature an indole core with a hydroxy group at the 7th position and an acetic acid side chain. The presence of these functional groups is likely to influence the molecule's reactivity and interaction with biological systems. For example, the hydroxy group could be involved in hydrogen bonding, affecting the compound's solubility and binding properties .

Chemical Reactions Analysis

The chemical reactivity of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid can be inferred from related compounds. For instance, the hydroxy group may undergo further chemical transformations such as esterification or glucosylation, as seen in the metabolism of 7-hydroxy-2-indolinone-3-acetic acid in Zea mays, where it is converted to its 7'-O-glucoside . Additionally, the acetic acid moiety could be involved in reactions typical of carboxylic acids, such as the formation of amides or anhydrides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid are not directly reported, they can be predicted based on the structure and known properties of similar compounds. The presence of both hydroxy and carboxylic acid groups suggests that the compound would exhibit acidic properties and could form hydrogen bonds, influencing its solubility in water and organic solvents. The molecular structure also suggests potential for intermolecular interactions, which could affect its crystalline form and stability .

Applications De Recherche Scientifique

Bacterial Catabolism

Bacterial catabolism of indole-3-acetic acid (IAA), which is chemically similar to 2-(7-hydroxy-1H-indol-3-yl)acetic Acid, involves the degradation of IAA into catechol through aerobic processes, or into 2-aminobenzoyl-CoA via anaerobic pathways. These processes are facilitated by gene clusters in bacteria and are significant for understanding the interaction between bacteria and plants, potentially leading to biotechnological applications such as using IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Plant Growth and Development

The effects of auxin and gibberellic acid on the growth of Ulothrix, a type of algae, demonstrate the profound impact of indole-acetic acid (a compound closely related to 2-(7-hydroxy-1H-indol-3-yl)acetic Acid) on plant biology. These findings underline the essential role of indole-acetic acid derivatives in promoting plant growth, offering insights into how similar compounds could be applied in agriculture to enhance crop yield (Conrad, Saltman, & Eppley, 1959).

Hepatic Protection

Indole-3-carbinol (I3C) and its derivatives, including compounds structurally related to 2-(7-hydroxy-1H-indol-3-yl)acetic Acid, have shown protective effects on chronic liver injuries. These compounds regulate transcription factors and signaling pathways, relieve oxidative stress, and modulate enzymes relevant to hepatic protection. This highlights the potential therapeutic applications of indole derivatives in treating liver diseases (Wang et al., 2016).

Indole Synthesis in Organic Chemistry

The synthesis of indoles, including compounds like 2-(7-hydroxy-1H-indol-3-yl)acetic Acid, plays a crucial role in organic chemistry due to their application in drug development and other areas. A review of indole synthesis methods provides a comprehensive framework for understanding how indoles are produced, offering a basis for the development of new pharmaceuticals and synthetic materials (Taber & Tirunahari, 2011).

Lactic Acid in Biotechnology

Lactic acid, through biotechnological routes, demonstrates the versatility of organic acids in producing valuable chemicals from biomass. This underscores the broader potential of using organic compounds, including indole derivatives, in green chemistry applications to create sustainable and environmentally friendly products (Gao, Ma, & Xu, 2011).

Safety And Hazards

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-(7-hydroxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSRGWAMLYAJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-hydroxy-1H-indol-3-yl)acetic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.